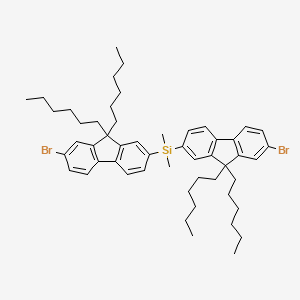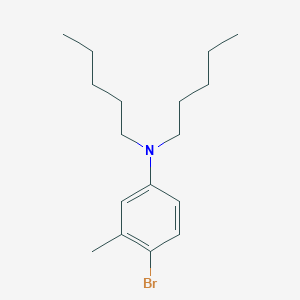
4-Bromo-3-methyl-N,N-dipentylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-N,N-dipentylaniline is an organic compound with the molecular formula C18H30BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by pentyl groups, and the aromatic ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-dipentylaniline typically involves the bromination of 3-methyl-N,N-dipentylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methyl-N,N-dipentylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Major Products
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of this compound with reduced functional groups.
Applications De Recherche Scientifique
4-Bromo-3-methyl-N,N-dipentylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-N,N-dipentylaniline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the aromatic ring influence its electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. The pentyl groups on the nitrogen atom enhance its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylaniline: Lacks the dipentyl groups, making it less lipophilic and potentially less bioactive.
4-Bromo-3-methylbenzonitrile: Contains a nitrile group instead of the dipentyl groups, altering its reactivity and applications.
4-Bromo-3-methyl-N-propylbenzamide:
Uniqueness
4-Bromo-3-methyl-N,N-dipentylaniline is unique due to the presence of both bromine and methyl substituents on the aromatic ring, combined with the dipentyl groups on the nitrogen atom. This unique structure imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
823216-23-5 |
|---|---|
Formule moléculaire |
C17H28BrN |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
4-bromo-3-methyl-N,N-dipentylaniline |
InChI |
InChI=1S/C17H28BrN/c1-4-6-8-12-19(13-9-7-5-2)16-10-11-17(18)15(3)14-16/h10-11,14H,4-9,12-13H2,1-3H3 |
Clé InChI |
URXOAWDZNWVQLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C1=CC(=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


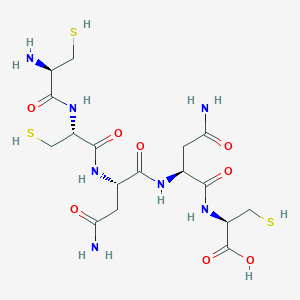
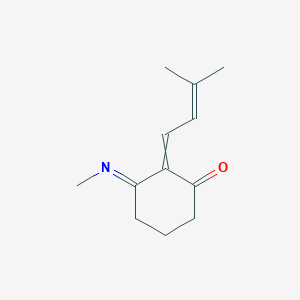

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
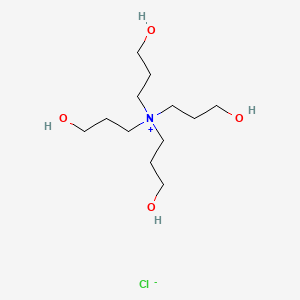
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
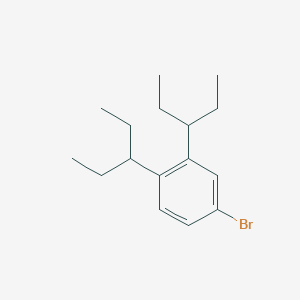

![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
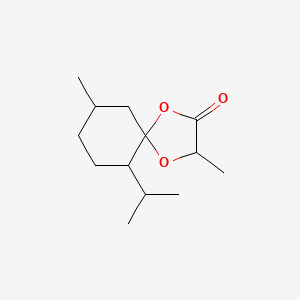
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
